molecular formula C6H15NO B1674794 L-Leucinol CAS No. 7533-40-6

L-Leucinol

Cat. No. B1674794
CAS RN: 7533-40-6
M. Wt: 117.19 g/mol
InChI Key: VPSSPAXIFBTOHY-LURJTMIESA-N
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Description

L-Leucinol is a chemical compound from the group of chiral 1,2-amino alcohols . It can be obtained from the amino acid Leucin . It is often found in the (S)-configuration and is used as a starting material for the synthesis of aminopeptidase N and phospholipase A2 inhibitors .


Synthesis Analysis

L-Leucinol can be synthesized from the amino acid Leucin . It has been used as a starting material for the synthesis of aminopeptidase N and phospholipase A2 inhibitors . The linear formula for L-Leucinol is (CH3)2CHCH2CH(NH2)CH2OH .


Molecular Structure Analysis

The molecular structure of L-Leucinol is represented by the linear formula (CH3)2CHCH2CH(NH2)CH2OH . The molecular weight of L-Leucinol is 117.19 .


Chemical Reactions Analysis

L-Leucinol has been used in the enantioselective aldol reaction between isatin and acetone . In this reaction, isatin, apart from being a substrate, also plays an active catalytic role .


Physical And Chemical Properties Analysis

L-Leucinol has a molecular weight of 117.19 . It has a refractive index of n20/D 1.4511 (lit.) and a density of 0.917 g/mL at 25 °C (lit.) . The boiling point is 198-200 °C/768 mmHg (lit.) .

Scientific Research Applications

Leucine Supplementation and Metabolic Regulation

L-Leucinol, through its derivative leucine, has been studied for its role in improving adiponectin and total cholesterol concentrations. A study by Torres–Leal et al. (2011) on rats previously exposed to a high-fat diet found that leucine supplementation increased serum adiponectin levels and reduced serum total cholesterol concentration, despite no significant changes in adiposity or glucose homeostasis.

Muscle Recovery Enhancement

Research has also explored L-Leucinol's application in enhancing muscle recovery post-exercise. A study by Anthony et al. (1999) demonstrated that leucine supplementation stimulates muscle protein synthesis following exercise, suggesting its potential benefit for muscle recovery in athletic and clinical settings.

Role in Bioactive Compound Synthesis

L-Leucinol serves as a precursor in the synthesis of bioactive compounds. For instance, Malkov et al. (2007) identified L-Leucinol as an efficient organocatalyst in the aldol reaction of ketones, highlighting its application in organic synthesis and the development of pharmaceuticals.

Implications for Drug Delivery and Stability

The anti-hygroscopic effects of leucine on spray-dried herbal extract powders have been investigated, indicating its potential to improve the stability and delivery of pharmaceutical products. Chang et al. (2014) found that the presence of leucine conferred anti-hygroscopic effects on spray-dried powders of Chinese herbal extracts, enhancing their flowability and maintaining their shape and integrity against moisture stress.

Safety And Hazards

L-Leucinol is combustible and harmful if swallowed . It causes severe skin burns and eye damage . It may also cause respiratory irritation .

Future Directions

Future work on L-Leucinol could focus on the metabolic engineering of strains with acetyl-CoA- and glucose-uptake systems, which have been successfully constructed for L-lysine production . Another promising direction is the application of directed evolution strategies to engineer Leucine dehydrogenase for improved efficiency of L-tert-Leucinol synthesis .

properties

IUPAC Name

(2S)-2-amino-4-methylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSSPAXIFBTOHY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001032725
Record name (S)-2-Amino-4-methylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001032725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Leucinol

CAS RN

7533-40-6
Record name L-Leucinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7533-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007533406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2-Amino-4-methylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001032725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-amino-4-methylpentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.546
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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